molecular formula C11H10O4 B2473478 Methyl 2-(6-hydroxybenzofuran-3-yl)acetate CAS No. 726174-52-3

Methyl 2-(6-hydroxybenzofuran-3-yl)acetate

Cat. No. B2473478
M. Wt: 206.197
InChI Key: BRYPZFFZTRQJSU-UHFFFAOYSA-N
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Description

“Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.2 and is typically stored at 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is 1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6,12H,4H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is a liquid at room temperature . It has a molecular weight of 206.2 . The compound should be stored at 2-8°C . The boiling point is predicted to be 213.3±9.0 °C at a pressure of 760 Torr .

Scientific Research Applications

Acylation and Synthesis of Derivatives

  • Methyl 2-(6-hydroxybenzofuran-3-yl)acetate and related compounds are used in the synthesis of various chemical derivatives. For instance, the acylation of dimethyl-hydroxybenzofuran with different acids results in a mixture of acyl compounds, highlighting the molecule's role in the formation of diverse chemical structures (Kawase, Nanbu, & Miyoshi, 1968).

Optimization in Chemical Synthesis

  • The compound also plays a role in optimizing chemical synthesis processes. An example is the improved synthesis of 6-hydroxybenzofuran, where methyl 2-(6-hydroxybenzofuran-3-yl)acetate derivatives could be involved in streamlining the process, making it more cost-effective and environmentally friendly (Song et al., 2016).

Photoinitiators and Chemical Reactions

  • Methyl 2-(6-hydroxybenzofuran-3-yl)acetate derivatives are used in the synthesis of photoinitiators, substances that initiate chemical reactions upon exposure to light. These are important in various industrial applications like 3D printing and coatings (Zhao, Qian, Gong, & Chen, 2011).

Benzofuran Ring Formation

  • The compound is instrumental in the synthesis of benzofuran derivatives. This includes the conversion of hydroxyaryl alkyl compounds into benzofuran derivatives, which are significant in pharmaceutical and material science research (Gutnov et al., 1999).

Anti-Tobacco Mosaic Virus Activity

  • Derivatives of methyl 2-(6-hydroxybenzofuran-3-yl)acetate have been studied for their anti-tobacco mosaic virus activities, which is crucial for protecting crops and ensuring agricultural productivity (Kong et al., 2015).

Antimicrobial Agents

  • The compound also finds application in the synthesis of antimicrobial agents. Its derivatives have been tested for antibacterial and antifungal activities, demonstrating its potential in addressing microbial resistance issues (Reddy et al., 2005).

Germination Inhibition

  • Methyl 2-(6-hydroxybenzofuran-3-yl)acetate derivatives are used in studies related to germination inhibition. This has applications in agriculture, particularly in understanding and managing weed growth (Oh et al., 2002).

Potential Anticancer Agents

  • Derivatives of this compound are being investigated for their potential as anticancer agents. This includes studies on their ability to inhibit tubulin polymerization, which is a key target in cancer treatment (Pieters et al., 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P301+P312, and P302+P352 , which advise wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor if you feel unwell, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

methyl 2-(6-hydroxy-1-benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6,12H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYPZFFZTRQJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=COC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-hydroxybenzofuran-3-yl)acetate

Synthesis routes and methods I

Procedure details

(6-Hydroxy-1-benzofuran-3-yl)acetic acid (9.85 g, 51.3 mmol) was suspended in methanol (45 mL), concentrated sulfuric acid (5 mL) was added, and the mixture was heated under reflux for 4 hr. The reaction mixture was concentrated under reduced pressure, water was added, and the mixture was extracted with diethyl ether. The extract was washed successively with saturated aqueous sodium hydrogencarbonate and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=10:90-50:50.), and the obtained crystals were recrystallized from ethyl acetate-hexane to give the title compound (7.38 g, yield 70%) as pale-yellow prisms.
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

(6-Hydroxy-1-benzofuran-3-yl)acetic acid (9.85 g, 51.3 mmol) was suspended in methanol (45 mL), concentrated sulfuric acid (5 mL) was added, and the mixture was heated under reflux for 4 hr. The reaction mixture was concentrated under reduced pressure, water was added, and the mixture was extracted with diethyl ether. The extract was washed successively with saturated aqueous sodium hydrogencarbonate and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=10:90-50:50.), and the obtained crystals were recrystallized from ethyl acetate-hexane to give the title compound (7.38 g, yield 70%) as pale-yellow prisms.
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods III

Procedure details

A mixture of 6-hydroxy-(2H)-benzofuran-3-one (5.0 g, 33.3 mmol), methyl (triphenylphosphoranylidene)acetate (25.0 g, 73 mmol), and xylenes (100 mL) is refluxed 6 hr. The reaction is concentrated and diluted with enough 1M aqueous hydrochloric acid to adjust pH to 2-3. The product is extracted into ethyl acetate (3×100 mL). The combined extracts are dried over anhydrous magnesium sulfate, filtered and concentrated. The residue is purified via silica chromatography eluting with 7:3 hexanes:ethyl acetate to afford the product as a orange oil, 1.3 g, 20%. MS M++1 207. The structure is confirmed by 1H NMR spectroscopy.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

The obtained crystals of (6-Hydroxy-1-benzofuran-3-yl)acetic acid suspended in methanol (100 mL), and to the suspension was added concentrated H2SO4 (10 mL), and the mixture was stirred at reflux for 4 h. After evaporation of the solvent, the residue was diluted with ether and subsequently washed with water, saturated sodium hydrogen carbonate solution, and brine, dried over anhydrous sodium sulphate and concentrated to give methyl (6-hydroxy-1-benzofuran-3-yl)acetate. The crude material has been purified by column chromatography to obtain the solid (11.23 g, 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
1
Citations
MB Vekariya, HS Joshi, NC Desai… - ChemistrySelect, 2019 - Wiley Online Library
A series of some new aryl propionic acid derivatives as 2‐(6‐(substituted phenylethynyl)‐2,3‐dihydrobenzofuran‐3‐yl)acetic acids were synthesized. The targeted molecules were …

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